Bexarotene (Targretin) is an antineoplastic agent indicated by the FDA for Cutaneous T cell lymphoma. It has been used off-label for lung cancer, breast cancer, and Kaposi's sarcoma.
Bexarotene is a Retinoid.
Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.
Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)
A rexinoid (an RXR-binding ligand), tetrahydronaphthalene derivative and RETINOID X RECEPTOR antagonist that is used in the treatment of CUTANEOUS T-CELL LYMPHOMA.
Bexarotene
CAS No.: 153559-49-0
VCID: VC0521069
Molecular Formula: C24H28O2
Molecular Weight: 348.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Bexarotene, also known by its brand name Targretin, is a synthetic retinoid analog that acts as a selective agonist for the retinoid X receptor (RXR). It belongs to a class of compounds called rexinoids, which are used primarily in the treatment of cutaneous T-cell lymphoma (CTCL) . Bexarotene has shown efficacy in treating advanced stages of CTCL, including mycosis fungoides and Sézary syndrome . Cutaneous T-Cell Lymphoma (CTCL)Bexarotene is primarily used to treat CTCL, particularly in advanced stages where other treatments have failed. It has demonstrated significant efficacy, with response rates varying between 45% and 70% depending on the study and dosage regimen . The drug is well-tolerated, although common side effects include hypertriglyceridemia, hypercholesterolemia, and hypothyroidism . Other Potential ApplicationsBexarotene has been explored for its potential in treating other cancers, such as breast cancer and non-small cell lung carcinoma, with promising early results . Additionally, it has been investigated for its effects on amyloid-beta peptides in Alzheimer's disease models, showing some promise in reducing amyloid burden . Interaction with Amyloid-Beta PeptidesStudies have shown that bexarotene can interact with amyloid-beta peptides, particularly the Aβ25–35 fragment, potentially inhibiting calcium-permeable ion channels formed by these peptides . This interaction suggests a possible role for bexarotene in neurodegenerative diseases, although further research is needed to confirm its efficacy in humans . Photostability and Formulation ChallengesBexarotene has poor aqueous solubility and low bioavailability, which poses challenges for its formulation. Photodegradation studies indicate that bexarotene can degrade under UV light, affecting its stability in formulations . Developing nanoformulations or incorporating UV filters may enhance its stability and efficacy . Safety and TolerabilityBexarotene is generally well-tolerated, but it can cause significant side effects, including central hypothyroidism, hyperlipidemia, and skin dryness (xeroderma) . These side effects can often be managed with dose adjustments or additional medications like statins or fenofibrate . Table 1: Clinical Response Rates in CTCL Studies
Table 2: Common Side Effects of Bexarotene
Table 3: Potential Applications Beyond CTCL
|
||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 153559-49-0 | ||||||||||||||||||||||||||||||
Product Name | Bexarotene | ||||||||||||||||||||||||||||||
Molecular Formula | C24H28O2 | ||||||||||||||||||||||||||||||
Molecular Weight | 348.5 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | ||||||||||||||||||||||||||||||
Standard InChIKey | NAVMQTYZDKMPEU-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||
SMILES | CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | ||||||||||||||||||||||||||||||
Canonical SMILES | CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | ||||||||||||||||||||||||||||||
Appearance | Off-white solid powder | ||||||||||||||||||||||||||||||
Colorform | Off-white to white powder | ||||||||||||||||||||||||||||||
Melting Point | 230-231 °C | ||||||||||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||||||||
Shelf Life | Avoid exposing to high temperatures and humidity after the bottle is opened. Protect from light. | ||||||||||||||||||||||||||||||
Solubility | Insoluble in water and slightly soluble in vegetable oils and ethanol 1.49e-04 g/L |
||||||||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||||||||
Synonyms | 3-methyl-TTNEB 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl)benzoic acid bexarotene LG69 compound LGD 1069 LGD-1069 LGD1069 Targretin |
||||||||||||||||||||||||||||||
Vapor Pressure | 3.5X10-9 mm Hg at 25 °C (est) | ||||||||||||||||||||||||||||||
Reference | 1: Scarisbrick JJ, Morris S, Azurdia R, Illidge T, Parry E, Graham-Brown R, Cowan R, Gallop-Evans E, Wachsmuth R, Eagle M, Wierzbicki AS, Soran H, Whittaker S, Wain EM. U.K. consensus statement on safe clinical prescribing of bexarotene for patients with cutaneous T-cell lymphoma. Br J Dermatol. 2013 Jan;168(1):192-200. doi: 10.1111/bjd.12042. Epub 2012 Dec 3. PubMed PMID: 22963233. 2: Qu L, Tang X. Bexarotene: a promising anticancer agent. Cancer Chemother Pharmacol. 2010 Jan;65(2):201-5. doi: 10.1007/s00280-009-1140-4. Epub 2009 Sep 24. Review. PubMed PMID: 19777233. 3: Gopaluni S, Perzova R, Abbott L, Farah R, Shrimpton A, Hutchison R, Poiesz BJ. CD8+ cutaneous T-cell lymphoma successfully treated with bexarotene: a case report and review of the literature. Am J Hematol. 2008 Sep;83(9):744-6. doi: 10.1002/ajh.21231. Review. PubMed PMID: 18615708. 4: Gniadecki R, Assaf C, Bagot M, Dummer R, Duvic M, Knobler R, Ranki A, Schwandt P, Whittaker S. The optimal use of bexarotene in cutaneous T-cell lymphoma. Br J Dermatol. 2007 Sep;157(3):433-40. Epub 2007 Jun 6. Review. PubMed PMID: 17553039. 5: Assaf C, Bagot M, Dummer R, Duvic M, Gniadecki R, Knobler R, Ranki A, Schwandt P, Whittaker S. Minimizing adverse side-effects of oral bexarotene in cutaneous T-cell lymphoma: an expert opinion. Br J Dermatol. 2006 Aug;155(2):261-6. Review. PubMed PMID: 16882161. 6: Querfeld C, Nagelli LV, Rosen ST, Kuzel TM, Guitart J. Bexarotene in the treatment of cutaneous T-cell lymphoma. Expert Opin Pharmacother. 2006 May;7(7):907-15. Review. PubMed PMID: 16634713. 7: Coors EA, Von den Driesch P. Treatment of mycosis fungoides with bexarotene and psoralen plus ultraviolet A. Br J Dermatol. 2005 Jun;152(6):1379-81. Review. PubMed PMID: 15949024. 8: Rigas JR, Dragnev KH. Emerging role of rexinoids in non-small cell lung cancer: focus on bexarotene. Oncologist. 2005 Jan;10(1):22-33. Review. PubMed PMID: 15632250. 9: Farol LT, Hymes KB. Bexarotene: a clinical review. Expert Rev Anticancer Ther. 2004 Apr;4(2):180-8. Review. PubMed PMID: 15056048. 10: Martin AG. Bexarotene gel: a new skin-directed treatment option for cutaneous T-cell lymphomas. J Drugs Dermatol. 2003 Apr;2(2):155-67. Review. PubMed PMID: 12852367. | ||||||||||||||||||||||||||||||
PubChem Compound | 82146 | ||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume